
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23FN2O4S and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystallographic Analysis
Research has focused on the synthesis and structural characterization of compounds that share structural motifs with (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone. For instance, Huang et al. (2021) described the synthesis, crystal structure, and DFT study of related boric acid ester intermediates. These compounds, obtained through a three-step substitution reaction, were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study provided insights into the molecular structures, conformational analysis, and physicochemical properties of these compounds, further investigated through DFT calculations to explore their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Molecular Design and Optimization
The compound's molecular framework has been explored in the context of designing novel ligands with specific receptor affinities. Vacher et al. (1999) investigated derivatives of 2-pyridinemethylamine to develop selective, potent, and orally active agonists at 5-HT1A receptors. By incorporating a fluorine atom and optimizing substituents, they achieved enhanced 5-HT1A agonist activity, highlighting the structural significance of the fluorine placement and the potential for developing compounds with marked antidepressant potential (Vacher et al., 1999).
Antimicrobial Activity
The structural motif of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone has also been explored for its antimicrobial properties. Mallesha and Mohana (2014) synthesized a series of oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Certain derivatives displayed significant antimicrobial activity against pathogenic strains, underlining the potential for structural optimization in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Proton Exchange Membranes
In materials science, the chemical backbone similar to that of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone has been utilized in the development of proton exchange membranes for fuel cells. Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using a sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone. These materials exhibited high proton conductivity, demonstrating the compound's relevance in advancing fuel cell technology (Kim, Robertson, & Guiver, 2008).
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-30-19-6-8-20(9-7-19)31(28,29)21-10-12-26(13-11-21)23(27)22-14-17(15-25-22)16-2-4-18(24)5-3-16/h2-9,14-15,21,25H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCHNXPUIGLVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)

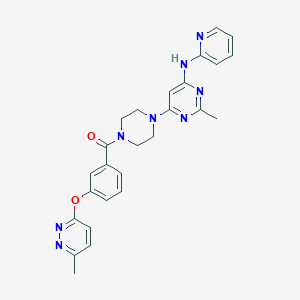
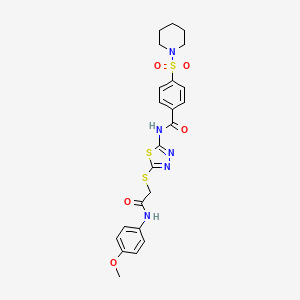
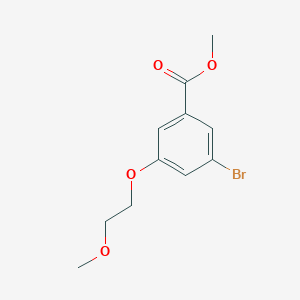
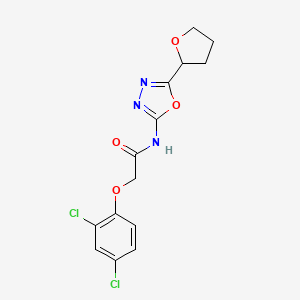


![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)
![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)
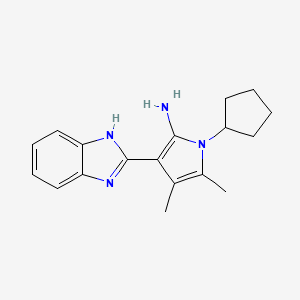
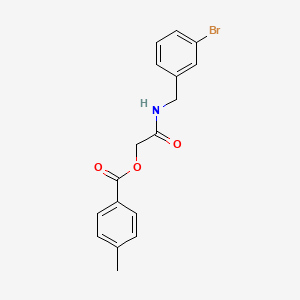

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)